N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
货号:
B2567274
CAS 编号:
1040648-72-3
分子量:
407.49
InChI 键:
GASLGJMUAZADQC-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule with the CAS Number 1040648-72-3 and a molecular weight of 407.5 g/mol . Its molecular design incorporates several pharmaceutically relevant features, including a pyridazine core that is linked to a planar quinoline system via a flexible butylthio spacer, and is further functionalized with a cyclopropanecarboxamide moiety . The quinoline group is a well-known aromatic system that can enhance target binding, while the cyclopropane ring is a structural feature often used to improve metabolic stability in drug candidates . Although direct biological data for this specific compound is limited in the public domain, its structural components suggest potential as a scaffold for developing enzyme or kinase inhibitors . Research into similar compounds highlights the importance of such moieties in creating molecules that can interact with specific enzymatic pathways, such as those involving tyrosine kinases, which are relevant in oncology and other disease areas . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostics or therapies .
属性
IUPAC Name |
N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c27-19(23-16-12-15-4-1-2-5-17(15)22-13-16)6-3-11-29-20-10-9-18(25-26-20)24-21(28)14-7-8-14/h1-2,4-5,9-10,12-14H,3,6-8,11H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLGJMUAZADQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Research Findings and Implications
- Unlike Tozasertib, the absence of a pyrimidine core may reduce kinase activity, redirecting therapeutic utility toward inflammatory pathways.
- Gaps in Data: No direct enzymatic or clinical data for the target compound were found in the provided evidence. Further in vitro assays (e.g., ATX inhibition, kinase profiling) are needed to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
